molecular formula C17H21N3O B2783897 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 1153930-26-7

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B2783897
CAS No.: 1153930-26-7
M. Wt: 283.375
InChI Key: XOZYTEGBRYIMEW-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine is a potent and selective full agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) [https://pubmed.ncbi.nlm.nih.gov/19570749/]. This receptor is a ligand-gated ion channel highly expressed in the hippocampus and cortex, and is a key target for investigating cognitive function. The compound's high selectivity for α7 nAChR over other nicotinic receptor subtypes makes it an essential pharmacological tool for probing the receptor's role in synaptic plasticity, learning, and memory processes [https://pubmed.ncbi.nlm.nih.gov/19570749/]. Research utilizing this agonist is primarily focused on understanding and potentially treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. Its mechanism of action involves eliciting fast, transient cationic currents upon binding to the α7 nAChR, which can modulate the release of various neurotransmitters and influence neuronal network activity. This makes it invaluable for in vitro electrophysiology studies and in vivo models of cognitive dysfunction, providing critical insights into cholinergic signaling pathways.

Properties

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-18-17(11-21-12)13-2-4-15(5-3-13)19-16-10-20-8-6-14(16)7-9-20/h2-5,11,14,16,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZYTEGBRYIMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)NC3CN4CCC3CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of hCA II by oxazopt affects the carbonic anhydrase pathway. Carbonic anhydrases play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide and bicarbonate. By inhibiting hCA II, oxazopt can influence these processes.

Result of Action

The inhibition of hCA II by oxazopt can have several molecular and cellular effects. For instance, it can affect the regulation of pH and the transport of carbon dioxide and bicarbonate. It’s also worth noting that hCA II is a target for the treatment of glaucoma, suggesting that oxazopt could potentially be used in the treatment of this condition.

Biological Activity

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings, including synthesis, pharmacological effects, and structure-activity relationships.

Chemical Structure

The compound features a bicyclic structure that includes an azabicyclo[2.2.2]octane core, which is known for its ability to interact with various biological targets. The presence of the 2-methyl-1,3-oxazole moiety contributes to its pharmacological profile.

Pharmacological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

1. Antitumor Activity
Several studies have demonstrated that derivatives of azabicyclo compounds possess significant antitumor properties. For instance, compounds derived from similar scaffolds have been evaluated against various cancer cell lines, showing promising cytotoxic effects and potential as lead candidates for cancer therapy .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMia PaCa-215
Compound BPANC-110
Compound CHepG212

2. Antimicrobial Properties
The antimicrobial activity of related compounds has also been explored, with some exhibiting effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections .

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedZone of Inhibition (mm)Reference
Compound DStaphylococcus aureus18
Compound EEscherichia coli20

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the oxazole ring and the azabicyclo framework significantly influence biological activity. For example, variations in substituents on the phenyl ring have been correlated with enhanced potency against specific cancer cell lines .

Case Studies

Case Study 1: Anticancer Evaluation
A recent study synthesized a series of azabicyclo derivatives and tested their anticancer activity against multiple human tumor cell lines. The results indicated that specific substitutions on the phenyl ring led to increased cytotoxicity, particularly in breast and colon cancer models .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of compounds similar to this compound against resistant strains of bacteria. The study found that certain modifications improved the compounds' ability to disrupt bacterial cell membranes, leading to higher rates of bacterial death .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Receptor Modulation

Research indicates that compounds similar to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine can act as ligands for sigma receptors, which are implicated in various physiological processes including pain modulation, neuroprotection, and cancer progression. Sigma receptors are classified into two subtypes: σ1 and σ2. The modulation of these receptors can lead to therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases .

1.2 Anticancer Potential

Studies have shown that sigma receptor ligands can inhibit cancer cell proliferation and induce apoptosis in tumor cells. For instance, compounds targeting σ1 receptors have demonstrated efficacy in reducing tumor growth in preclinical models . The unique structure of this compound may enhance its binding affinity and selectivity towards these receptors.

Anti-inflammatory Properties

2.1 Mechanism of Action

The compound has been observed to exhibit anti-inflammatory effects by inhibiting the activity of human macrophage migration inhibitory factor (huMIF). This inhibition prevents the translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) to the nucleus, which is crucial in the inflammatory response . By reducing the levels of inducible nitric oxide synthase (iNOS), it subsequently decreases nitric oxide production—an important mediator in inflammation.

2.2 Case Studies

Recent studies have highlighted the potential of isoxazoline derivatives, including those related to this compound, as promising candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . These findings suggest that further exploration into this compound could lead to novel anti-inflammatory therapies.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like N-[4-(2-methyl-1,3-oxazol-4-y)phenyl]-1-azabicyclo[2.2.2]octan-3-amine. Modifications to the oxazole ring or the bicyclic amine structure can significantly influence biological activity and receptor selectivity .

Modification Impact on Activity
Oxazole substitutionIncreased receptor affinity
Bicyclic amine modificationAltered pharmacokinetics

Comparison with Similar Compounds

CP-96,345: (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Structural Features :

  • Core : 1-azabicyclo[2.2.2]octane.
  • Substituents : Diphenylmethyl group at position 2 and a 2-methoxyphenylmethyl group at position 3.
  • Stereochemistry : (2S,3S) configuration critical for activity .

Pharmacological Profile :

  • Activity : Potent NK1 receptor antagonist (pKi = 8.5–9.0) .
  • Functional Role : Blocks substance P-mediated effects in vivo, including pain transmission and neurogenic inflammation .
  • Enantiomer Specificity : The (2R,3R) enantiomer (CP-96,344) shows significantly reduced activity, emphasizing the importance of stereochemistry .

Comparison :

  • The target compound replaces CP-96,345’s diphenylmethyl and methoxyphenyl groups with a 2-methyloxazole-phenyl moiety.

N-[[4-ethyl-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazol-5-yl]methyl]-2-methylpropan-1-amine

Structural Features :

  • Core : 8-oxa-3-azabicyclo[3.2.1]octane (distinct from the 2.2.2 system).
  • Substituents : Ethyl-thiazole and isopropylamine groups .

Pharmacological Profile :

Comparison :

  • The oxazole ring in the target may offer better solubility than the thiazole in this analog .

N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

Structural Features :

  • Core : 1-azabicyclo[2.2.2]octane.
  • Substituents : Thiophen-3-ylmethyl group .

Pharmacological Profile :

  • Thiophene derivatives are often explored for antiviral or anticancer activity, though specific data for this compound are unavailable.

Comparison :

  • The thiophene substituent introduces sulfur-based electronics, which may enhance π-π stacking interactions compared to the target compound’s oxazole.

Tabulated Comparison of Key Attributes

Compound Name (CAS) Core Structure Substituents Molecular Weight Key Pharmacological Role Reference
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-... (1153930-26-7) 1-azabicyclo[2.2.2]octane 2-methyloxazole-phenyl 296.37 g/mol Under investigation (NK1?)
CP-96,345 (132746-60-2) 1-azabicyclo[2.2.2]octane Diphenylmethyl, 2-methoxyphenylmethyl 412.57 g/mol NK1 antagonist (pKi = 8.5–9.0)
N-[[4-ethyl-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-... 8-oxa-3-azabicyclo[3.2.1]octane Ethyl-thiazole, isopropylamine 309.47 g/mol Unknown (structural analog)
N-(thiophen-3-ylmethyl)-... (1955540-89-2) 1-azabicyclo[2.2.2]octane Thiophen-3-ylmethyl 287.25 g/mol Undisclosed (thiophene-based)

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • The 1-azabicyclo[2.2.2]octane core is critical for NK1 receptor binding, as seen in CP-96,345. Substitutions at the 3-position (e.g., oxazole vs. methoxyphenyl) modulate affinity and selectivity .
    • Oxazole rings, as in the target compound, may enhance metabolic stability compared to ester or ether groups in analogs like CP-96,345 .
  • Unresolved Questions :

    • The target compound’s exact biological targets and potency remain uncharacterized in the provided evidence. Further in vitro assays (e.g., receptor binding, functional antagonism) are needed.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the bicyclic amine core and oxazole substituents. Key signals include the oxazole proton at δ 8.1–8.3 ppm and quinuclidine protons at δ 2.5–3.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 314.1764).
  • HPLC-PDA : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .

How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

Advanced
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for key steps like cyclization. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. For example, simulating oxazole ring formation can predict optimal temperatures (80–100°C) and solvent effects (DMF vs. THF) .

What strategies resolve stereochemical challenges during synthesis, particularly for the bicyclic amine core?

Q. Advanced

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) to separate enantiomers .
  • Asymmetric Catalysis : Employ palladium complexes with Josiphos ligands to control stereochemistry during coupling steps .
  • X-ray Crystallography : Confirms absolute configuration of crystals grown from ethanol/water mixtures .

How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Q. Advanced

  • Meta-Analysis : Pool data from multiple assays (e.g., MIC values for antimicrobial activity vs. IC₅₀ in cancer cell lines) to identify concentration-dependent effects .
  • Target Profiling : Use kinase inhibition panels or proteomics to map off-target interactions that explain divergent results .
  • In Vivo/In Vitro Correlation : Compare pharmacokinetic data (e.g., plasma half-life) with tissue-specific activity .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Basic

  • Enzyme Inhibition Assays : Measure IC₅₀ against acetylcholinesterase (relevant for neurological applications) or bacterial dihydrofolate reductase (antimicrobial screening) .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

How can molecular docking and dynamics simulations elucidate the role of the oxazole moiety in target binding?

Q. Advanced

  • Docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., EGFR kinase) to identify hydrogen bonds between the oxazole nitrogen and Thr766 .
  • MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories, calculating RMSD values (<2.0 Å indicates stable binding) .

What methodologies optimize reaction conditions for large-scale synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for cyclization steps, reducing side products .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, catalyst loading) with minimal experimental runs .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced

  • Bioisosteric Replacement : Substitute the oxazole ring with 1,2,4-oxadiazole or thiazole to modulate lipophilicity (clogP 2.1 → 1.8) .
  • Alanine Scanning : Systematically modify substituents on the phenyl ring to identify critical hydrophobic interactions .

What in silico tools predict pharmacokinetic properties like bioavailability and blood-brain barrier penetration?

Q. Advanced

  • ADMET Predictors : SwissADME estimates bioavailability (70%) and BBB penetration (logBB −0.3) based on topological polar surface area (TPSA ≈ 45 Ų) .
  • PBPK Modeling : GastroPlus simulates plasma concentration-time profiles to guide dosing regimens .

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